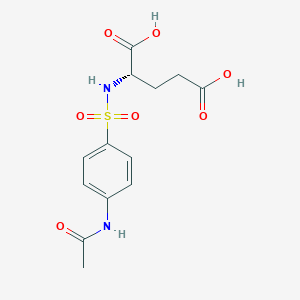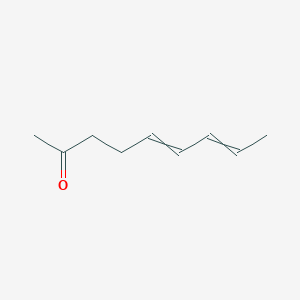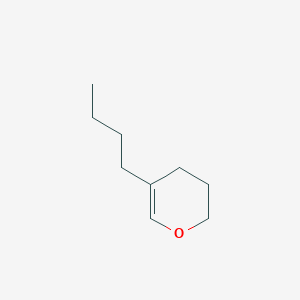
1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane is a chemical compound with the molecular formula C26H54O8. It is known for its unique structure, which includes a phenoxy group attached to a long chain of ethylene glycol units.
Vorbereitungsmethoden
The synthesis of 1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane typically involves the reaction of phenol with a polyethylene glycol derivative. The reaction conditions often include the use of a strong acid or base as a catalyst to facilitate the formation of the ether bond between the phenoxy group and the polyethylene glycol chain. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can participate in substitution reactions, where other functional groups replace the hydrogen atoms on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane involves its interaction with molecular targets through its phenoxy group and ethylene glycol chain. These interactions can affect various pathways, including those involved in chemical reactions and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane can be compared with other similar compounds, such as:
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol: This compound has a similar structure but lacks the phenoxy group, making it less versatile in certain applications.
23-Bromo-3,6,9,12,15,18,21-heptaoxatricosan-1-ol:
3,6,9,12,15,18,21-Heptaoxatritriacontan-1-oic acid: This compound has a carboxylic acid group, which can participate in different types of reactions compared to the phenoxy group.
The uniqueness of this compound lies in its combination of the phenoxy group and the long ethylene glycol chain, providing a balance of reactivity and stability that is valuable in various applications .
Eigenschaften
CAS-Nummer |
63517-18-0 |
|---|---|
Molekularformel |
C32H58O8 |
Molekulargewicht |
570.8 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxybenzene |
InChI |
InChI=1S/C32H58O8/c1-2-3-4-5-6-7-8-9-10-14-17-33-18-19-34-20-21-35-22-23-36-24-25-37-26-27-38-28-29-39-30-31-40-32-15-12-11-13-16-32/h11-13,15-16H,2-10,14,17-31H2,1H3 |
InChI-Schlüssel |
BOZRBHUUXWZFCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)

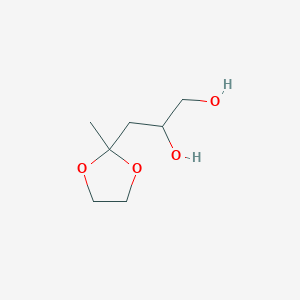
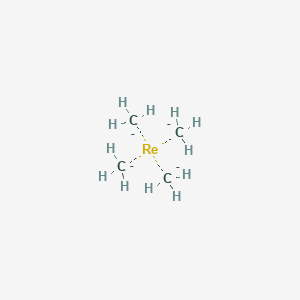

![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)


